REACTION_CXSMILES
|
[CH:1]([O:4][CH:5]1[CH2:14][CH2:13][C:8]2(OCC[O:9]2)[CH2:7][CH2:6]1)([CH3:3])[CH3:2].CC1C=CC(S(O)(=O)=O)=CC=1>C1COCC1.O>[CH:1]([O:4][CH:5]1[CH2:14][CH2:13][C:8](=[O:9])[CH2:7][CH2:6]1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0.464 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (30 mL) and water (30 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1CCC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |